Ethyl phenyl (chloromethyl)phosphonate
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Overview
Description
Ethyl phenyl (chloromethyl)phosphonate is an organophosphorus compound that contains a phosphonate group bonded to an ethyl group, a phenyl group, and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl phenyl (chloromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with ethyl alcohol and chloromethyl methyl ether. The reaction typically occurs under anhydrous conditions and requires a catalyst such as triethylamine to facilitate the formation of the desired product.
Another method involves the use of a strong chlorinating agent to convert a preformed phosphonate ester into the chloromethyl derivative. This process may involve the use of reagents such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl phenyl (chloromethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new phosphonate derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the phosphonate group can yield phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions to achieve substitution at the chloromethyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used to convert the phosphonate group to phosphonic acid.
Reduction: Reducing agents such as lithium aluminum hydride are employed to reduce the phosphonate group to phosphine.
Major Products Formed
Substitution Products: New phosphonate derivatives with various functional groups.
Oxidation Products: Phosphonic acids and other oxidized compounds.
Reduction Products: Phosphine derivatives.
Scientific Research Applications
Ethyl phenyl (chloromethyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphonate substrates.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl phenyl (chloromethyl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.
Comparison with Similar Compounds
Ethyl phenyl (chloromethyl)phosphonate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl phenylphosphonate: Lacks the chloromethyl group, resulting in different reactivity and applications.
Phenyl (chloromethyl)phosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester, leading to different chemical properties.
The uniqueness of this compound lies in its combination of the chloromethyl group with the phosphonate ester, providing a versatile platform for chemical modifications and applications.
Properties
CAS No. |
90416-09-4 |
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Molecular Formula |
C9H12ClO3P |
Molecular Weight |
234.61 g/mol |
IUPAC Name |
[chloromethyl(ethoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H12ClO3P/c1-2-12-14(11,8-10)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
AYMBBEHJLQZQQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCl)OC1=CC=CC=C1 |
Origin of Product |
United States |
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